1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride

Description

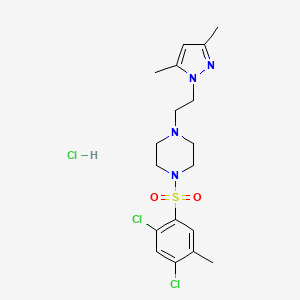

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride is a sulfonamide-piperazine hybrid compound with a molecular formula of C₁₉H₂₄Cl₂N₄O₂S·HCl. Its structure integrates a 2,4-dichloro-5-methylphenylsulfonyl group linked to a piperazine core, which is further substituted with a 2-(3,5-dimethylpyrazol-1-yl)ethyl moiety.

The hydrochloride salt form improves solubility, a critical factor for bioavailability. Piperazine derivatives are widely studied for their versatility in binding to diverse biological targets, including GPCRs and enzymes .

Properties

IUPAC Name |

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N4O2S.ClH/c1-13-10-18(17(20)12-16(13)19)27(25,26)23-7-4-22(5-8-23)6-9-24-15(3)11-14(2)21-24;/h10-12H,4-9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSNUVAJGIREJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride (commonly referred to as DMP) is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

DMP has a complex structure characterized by the following components:

- Sulfonyl group : Contributes to its reactivity and interaction with biological targets.

- Piperazine moiety : Often associated with various pharmacological activities.

- Pyrazole derivative : Implicated in anticancer and anti-inflammatory activities.

The molecular formula of DMP is , and its molecular weight is approximately 433.39 g/mol.

DMP's biological activity is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. It has shown potential in targeting:

- Aurora Kinase : Involved in cell division; inhibition may lead to cancer cell apoptosis.

- Other Kinases : Preliminary studies suggest activity against various receptor tyrosine kinases (RTKs), which are critical in cancer progression.

Anticancer Activity

DMP has been evaluated for its anticancer properties in several studies:

- Cell Line Studies : DMP exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-468 (breast cancer). The IC50 values ranged from 100 nM to 200 nM, indicating potent activity against these malignancies .

| Cell Line | IC50 (nM) |

|---|---|

| HeLa | 150 |

| MDA-MB-468 | 120 |

| HCT-15 | 180 |

Mechanistic Studies

In mechanistic studies, DMP was found to induce apoptosis in cancer cells through:

- Caspase Activation : Increased levels of activated caspases were observed, indicating the initiation of the apoptotic pathway.

- Cell Cycle Arrest : Flow cytometry analysis revealed that DMP caused G2/M phase arrest in treated cells, leading to inhibited proliferation .

Anti-inflammatory Effects

Beyond its anticancer properties, DMP has shown promise as an anti-inflammatory agent:

- Inhibition of Pro-inflammatory Cytokines : Studies have reported that DMP reduces levels of TNF-alpha and IL-6 in vitro, which are key mediators of inflammation.

Case Studies and Research Findings

Several research articles have documented the biological activity of DMP:

- Study on Cancer Cell Lines : A comprehensive study assessed the efficacy of DMP on a panel of cancer cell lines. The results indicated that DMP not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

- Kinase Inhibition Profile : A detailed kinase profiling revealed that DMP selectively inhibits Aurora A kinase with an IC50 value in the low nanomolar range. This selectivity suggests potential for reduced off-target effects compared to less selective kinase inhibitors .

- Preclinical Models : In vivo studies using xenograft models demonstrated that DMP significantly reduced tumor growth compared to control groups, further validating its potential as an anticancer therapeutic agent.

Scientific Research Applications

Biological Activities

The compound shows promise in various biological applications:

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamides are well-known for their efficacy against a range of bacterial infections due to their ability to inhibit bacterial folic acid synthesis .

Anti-inflammatory Properties

Studies have demonstrated that derivatives containing pyrazole rings often exhibit anti-inflammatory effects. The mechanism may involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Antitumor Potential

Recent investigations into pyrazole derivatives suggest that they may possess antitumor activity by inducing apoptosis in cancer cells. This is particularly relevant for compounds that can modulate signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

- Antibacterial Study : A compound structurally similar to 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine hydrochloride was evaluated for its antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations .

- Anti-inflammatory Research : A study on related pyrazole derivatives demonstrated their effectiveness in reducing inflammation markers in animal models of arthritis. The mechanism was linked to the inhibition of pro-inflammatory cytokines .

- Antitumor Activity : In vitro studies on similar compounds showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The compounds were found to induce cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of sulfonamide-linked piperazines with pyrazole or heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salt formation improves aqueous solubility over neutral analogs like 1-(3,4-dichloro-benzyl)-4-(1-ethyl-5-methylpyrazole-4-sulfonyl)piperazine .

- Bioactivity: Pyrazole-containing derivatives (e.g., ethyl 5-amino-1-(tosyl)pyrazole-4-carboxylate) exhibit antibacterial activity, suggesting the target compound’s pyrazole-ethyl group may confer similar properties .

Research Findings and Limitations

Key Studies

- Structural Insights : Piperazine sulfonamides often adopt chair conformations in crystal structures, optimizing hydrogen bonding and stacking interactions .

- Therapeutic Gaps : Unlike 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (antiviral activity ), the target compound lacks direct efficacy data, highlighting a research gap.

Challenges and Contradictions

Q & A

Q. What are the key synthetic strategies for preparing the sulfonyl-piperazine-pyrazole scaffold in this compound?

The synthesis involves modular steps:

- Sulfonylation : Reacting a substituted phenylsulfonyl chloride with piperazine under basic conditions (e.g., EtOH, reflux) to form the sulfonamide bond .

- Pyrazole coupling : Introducing the 3,5-dimethylpyrazole moiety via nucleophilic substitution or alkylation. For example, reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride with the sulfonylated piperazine intermediate in polar aprotic solvents (e.g., DMF) at elevated temperatures .

- Hydrochloride salt formation : Final treatment with HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

Key considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (ethanol/water mixtures) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodology :

- Elemental analysis : Confirm C, H, N, S, and Cl content to verify stoichiometry .

- Spectroscopic techniques :

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .

- X-ray crystallography : Resolve crystal structure if single crystals are obtainable (e.g., ethyl alcohol/water slow evaporation) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Approach :

- Enzyme inhibition : Screen against aminopeptidase N (APN), VEGFR2, or MMP9, given structural analogs’ activity against these targets . Use fluorogenic substrates (e.g., leucine-AMC for APN) and measure IC₅₀ values via kinetic assays .

- CNS activity : Assess anticonvulsant potential using maximal electroshock (MES) or pentylenetetrazol (PTZ) models .

- Cytotoxicity : Test against human cell lines (e.g., HEK-293) via MTT assay to establish safety margins .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

Methodology :

- Reaction path simulation : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy-efficient pathways .

- Molecular docking : Predict binding affinity to targets like VEGFR2 (PDB: 4AGD) by aligning the sulfonyl-piperazine moiety in the ATP-binding pocket .

- ADMET prediction : Employ tools like SwissADME to estimate bioavailability, BBB penetration, and metabolic stability .

Example : ICReDD’s workflow integrates computational screening of hydrazine derivatives to prioritize analogs with optimal electronic/steric properties .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Case study : If NMR signals for piperazine protons overlap with pyrazole substituents:

- Variable temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C and 60°C .

- 2D techniques : Use HSQC/HMBC to correlate ¹H-¹³C couplings and confirm connectivity (e.g., sulfonyl group attachment to piperazine) .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-pyrazole) to simplify peak assignments .

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

Optimization :

- Solvent selection : Replace ethanol with acetonitrile for faster reaction kinetics in sulfonylation steps .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency between piperazine and pyrazole-ethyl chloride .

- Process control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor byproduct formation (e.g., unreacted hydrazine derivatives) .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Experimental design :

- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against APN .

- Mutagenesis : Engineer APN mutants (e.g., Ala substitutions in active site) to identify critical binding residues .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to correlate with docking predictions .

Q. What advanced separation techniques are suitable for isolating diastereomers or regioisomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.